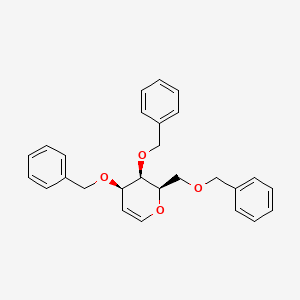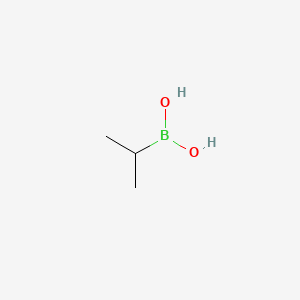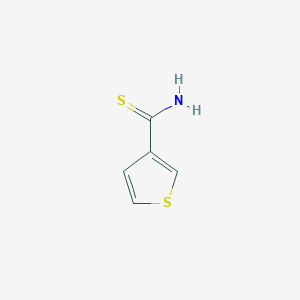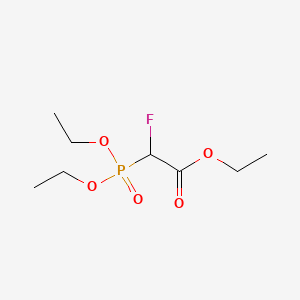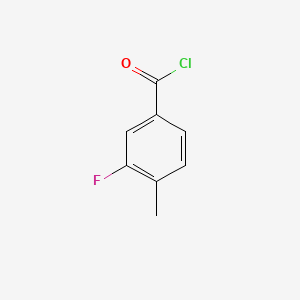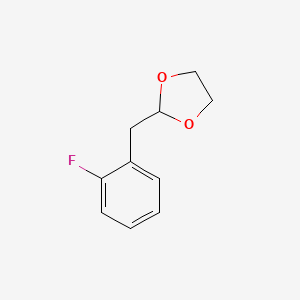
2-(1,3-Dioxolan-2-ilmetil)-1-fluorobenceno
Descripción general
Descripción
The compound "2-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene" is not directly mentioned in the provided papers. However, the papers do discuss various fluorinated aromatic compounds and their synthesis, which can be related to the compound . Fluorinated aromatic compounds are significant in the field of medicinal chemistry and materials science due to their unique physical and chemical properties, such as increased stability and lipophilicity .
Synthesis Analysis
The synthesis of fluorinated aromatic compounds can be achieved through different methods. For instance, the fluorination of 1,3-dicarbonyl compounds using aqueous hydrofluoric acid and iodosylbenzene is described as a practical and convenient method, yielding products like ethyl 2-fluoro-2-benzolyacetate with high efficiency . Another approach involves the synthesis of 1-fluoro-2-nitrobenzene derivatives, which are then transformed through a series of reactions to produce 2-(2H-1,2,3-triazol-2-yl)benzoic acids . Additionally, the synthesis of 2,4-dichloro fluorobenzene, an intermediate for ciprofloxacin, is achieved by diazotization and fluorination reactions .
Molecular Structure Analysis
The molecular structure of fluorinated aromatic compounds is often characterized using techniques such as X-ray crystallography, NMR, and FT-IR. For example, the structure of 1-fluoro-2,5-dimethoxy-4-nitrobenzene was confirmed by X-ray crystallography, and the compound was further characterized by NMR and FT-IR . The crystal structure of 1,2,3,5-tetrafluorobenzene revealed a layered monoclinic structure with C–H⋯F–C hydrogen bonding and short F⋯F separations .
Chemical Reactions Analysis
Fluorinated aromatic compounds can participate in various chemical reactions. The reactivity of methylglyoxal with 1,2-diaminobenzene derivatives, for instance, leads to the formation of fluorescent products that can be used as reagents for α-dicarbonyl compounds . Radical addition reactions involving fluorinated species are also significant, as they can lead to the synthesis of 1-(polyfluoroalkyl)ethane-1,2-diols with high regioselectivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are influenced by the presence of fluorine atoms. These compounds typically exhibit increased stability and resistance to metabolic degradation. The introduction of fluorine can also affect the lipophilicity and electronic properties of the molecule, which is important for drug design . The crystal packing and intermolecular interactions in these compounds, such as C–H⋯F–C hydrogen bonding, play a crucial role in their solid-state structures .
Aplicaciones Científicas De Investigación
Reactivo de Olefinación de Wittig
2-(1,3-Dioxolan-2-ilmetil)-1-fluorobenceno: se utiliza como reactivo en las olefinaciones de Wittig, un método empleado para formar dobles enlaces (olefinas) mediante la reacción de ilidos de fosfonio con aldehídos o cetonas. La introducción de una unidad 1,3-dioxolano es particularmente útil en la síntesis de alcoholes y éteres protegidos .
Sondas Fluorescentes para la Detección de Cisteína
El compuesto sirve como reactivo en la síntesis de sondas fluorescentes raciométricas. Estas sondas están diseñadas para la detección específica de cisteína frente a otros aminoácidos como la homocisteína y el glutatión. Esta especificidad es crucial para estudios biológicos que se centran en el papel de la cisteína en diversos procesos celulares .
Síntesis de Inhibidores de la Calmodulina Kinasa II
Se aplica en la síntesis asistida por microondas de KN-93, un conocido inhibidor de la calmodulina kinasa II. Esta kinasa juega un papel importante en las vías de señalización del calcio, y los inhibidores como KN-93 son valiosos para estudiar estas vías y posibles aplicaciones terapéuticas .
Piperidinas de Espirobenzofurano como Ligandos del Receptor S1
Los investigadores utilizan este compuesto para preparar piperidinas de espirobenzofurano fluoradas, que actúan como ligandos para el receptor S1. Estos ligandos tienen aplicaciones potenciales en neurología y farmacología, particularmente en el desarrollo de tratamientos para trastornos neurológicos .
Agentes Antitumorales
El compuesto está involucrado en la síntesis de moléculas con propiedades antitumorales. Al incorporar la estructura 2-fluorofenilmetil-1,3-dioxolano, los investigadores pueden crear nuevos compuestos que pueden interactuar con las células cancerosas de manera diferente, lo que lleva a nuevas vías para el tratamiento del cáncer .
Derivados del Indol Regioselectivos
Por último, se utiliza en la preparación regioselectiva de derivados del indol a través de la hidroformilación/indolización en cascada catalizada por rodio. Los derivados del indol son importantes en la química medicinal debido a su presencia en muchos productos naturales y productos farmacéuticos .
Mecanismo De Acción
Target of Action
It is known to be used in the preparation of a ratiometric fluorescent probe for specific detection of cysteine over homocysteine and glutathione . This suggests that it may interact with these molecules in some capacity.
Mode of Action
This signal can then be measured to determine the concentration of these molecules .
Biochemical Pathways
The compound is used in the preparation of a ratiometric fluorescent probe for specific detection of cysteine over homocysteine and glutathione . These molecules are involved in several biochemical pathways, including protein synthesis and antioxidant defense mechanisms. The compound may affect these pathways by altering the detection and measurement of these molecules.
Pharmacokinetics
Its solubility in water at 20°c suggests that it may have good bioavailability .
Result of Action
The compound is used in the preparation of a ratiometric fluorescent probe for specific detection of cysteine over homocysteine and glutathione . The result of its action would be the generation of a fluorescent signal that can be measured to determine the concentration of these molecules. This could potentially aid in the detection and monitoring of diseases where these molecules are implicated.
Action Environment
The compound is soluble in water at 20°C, suggesting that it can function effectively in aqueous environments .
Análisis Bioquímico
Biochemical Properties
2-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes and proteins, facilitating reactions that are crucial for the synthesis of complex organic molecules. The compound is known to interact with enzymes such as cytochrome P450, which is involved in the oxidation of organic substances. Additionally, 2-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene can form hydrogen bonds with proteins, influencing their structure and function .
Cellular Effects
The effects of 2-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism and function. In various cell types, 2-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene has been shown to affect cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 2-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and RNA, influencing their stability and function. The compound is also known to inhibit certain enzymes, such as acetylcholinesterase, by binding to their active sites. This inhibition can lead to an accumulation of neurotransmitters, affecting neural signaling. Furthermore, 2-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures. Long-term studies have shown that prolonged exposure to 2-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene can lead to alterations in cellular function, including changes in cell morphology and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can be used to study its biochemical properties without causing significant harm to the animals. At high doses, 2-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene can exhibit toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic .
Metabolic Pathways
2-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene is involved in several metabolic pathways. It is metabolized primarily in the liver by enzymes such as cytochrome P450, which oxidize the compound to form various metabolites. These metabolites can then enter different metabolic pathways, influencing metabolic flux and the levels of various metabolites in the body. The compound also interacts with cofactors such as NADH and FADH2, which are essential for its metabolic processing .
Transport and Distribution
Within cells and tissues, 2-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene is transported and distributed through various mechanisms. It can bind to transport proteins, such as albumin, which facilitate its movement through the bloodstream. The compound can also interact with cell membrane transporters, allowing it to enter and exit cells efficiently. Once inside the cells, 2-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene can accumulate in specific tissues, depending on its affinity for different cellular components .
Subcellular Localization
The subcellular localization of 2-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. In the nucleus, 2-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene can interact with DNA and transcription factors, influencing gene expression. In the mitochondria, it can affect cellular respiration and energy production .
Propiedades
IUPAC Name |
2-[(2-fluorophenyl)methyl]-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c11-9-4-2-1-3-8(9)7-10-12-5-6-13-10/h1-4,10H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIMXWOVHDDRQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374448 | |
| Record name | 2-[(2-fluorophenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
842123-94-8 | |
| Record name | 2-[(2-Fluorophenyl)methyl]-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=842123-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2-fluorophenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-Oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1301994.png)
